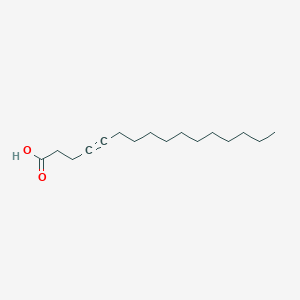
4-Hexadecynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexadecynoic acid is a long-chain fatty acid with the molecular formula C16H28O2. It is characterized by the presence of a triple bond between the fourth and fifth carbon atoms in its hydrocarbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hexadecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with long-chain alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexadecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.
Substitution: The acetylenic hydrogen can be substituted with various functional groups through nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for nucleophilic additions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of various substituted acetylenic derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hexadecynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Hexadecynoic acid involves its interaction with various molecular targets and pathways. The triple bond in its structure allows it to participate in unique chemical reactions, which can modulate biological processes. For example, it can inhibit certain enzymes involved in lipid metabolism, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Octadecynoic acid: Another acetylenic fatty acid with a longer hydrocarbon chain.
4-Nonadecynoic acid: Similar structure but with a different chain length.
4-Decynoic acid: A shorter-chain acetylenic fatty acid.
Uniqueness
4-Hexadecynoic acid is unique due to its specific chain length and the position of the triple bond. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
90284-24-5 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
hexadec-4-ynoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-11,14-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
RAFYBBFFLHLMJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC#CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


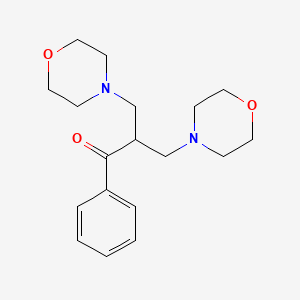
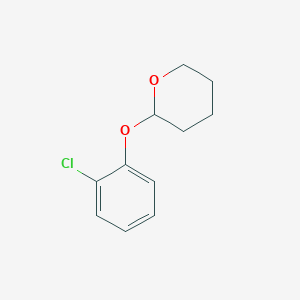


![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
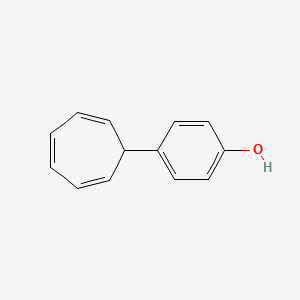
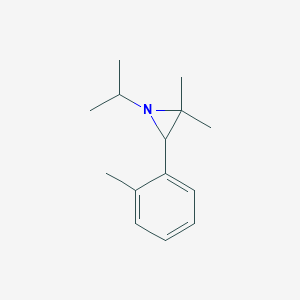
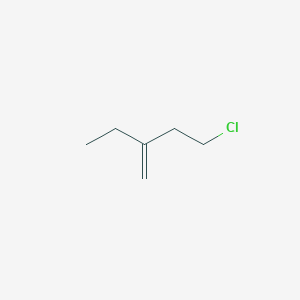
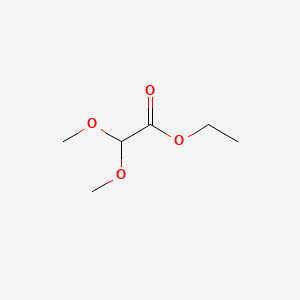
![1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14368629.png)
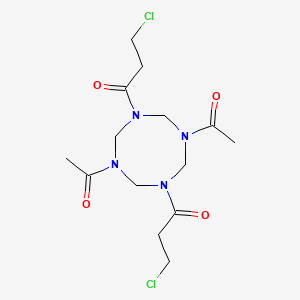
![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
